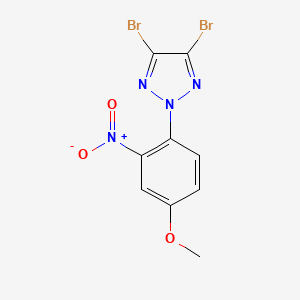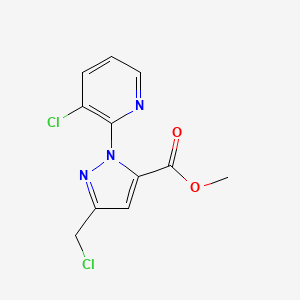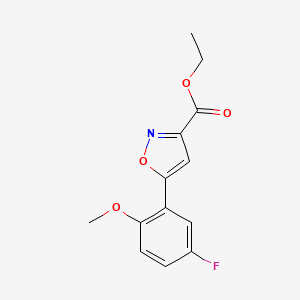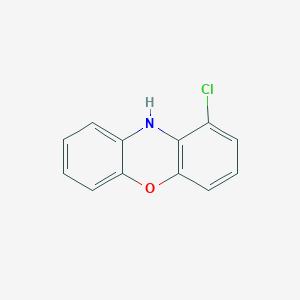
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane is an organosilicon compound that features a phenyl ring substituted with both fluoro and trifluoromethyl groups, as well as a trimethylsilyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane typically involves the reaction of 2-fluoro-4-(trifluoromethyl)phenylmagnesium bromide with trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
2-Fluoro-4-(trifluoromethyl)phenylmagnesium bromide+Trimethylsilyl chloride→this compound+MgBrCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organosilicon chemistry and the use of Grignard reagents suggest that similar methods to those used in laboratory synthesis could be scaled up for industrial production.
化学反应分析
Types of Reactions
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane can undergo various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The phenyl ring can be oxidized under certain conditions to introduce additional functional groups.
Reduction Reactions: The fluoro and trifluoromethyl groups can be reduced, although this is less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as halides, alkoxides, and amines. Conditions typically involve the use of polar aprotic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of silyl ethers, while oxidation reactions can produce phenols or quinones.
科学研究应用
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as semiconductors and polymers.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceuticals that contain fluorinated aromatic rings, which are known for their enhanced metabolic stability and bioavailability.
Catalysis: The compound can act as a ligand in catalytic reactions, improving the efficiency and selectivity of various chemical transformations.
作用机制
The mechanism of action of (2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane is primarily related to its ability to participate in various chemical reactions. The trimethylsilyl group can stabilize reactive intermediates, while the fluoro and trifluoromethyl groups can influence the electronic properties of the phenyl ring. These effects can enhance the reactivity and selectivity of the compound in different chemical processes.
相似化合物的比较
Similar Compounds
(2-Fluoro-4-(trifluoromethyl)phenyl)boronic acid: This compound has similar substituents on the phenyl ring but contains a boronic acid group instead of a trimethylsilyl group.
(2-Fluoro-4-(trifluoromethyl)phenyl)ethynyltrimethylsilane: This compound features an ethynyl group in addition to the trimethylsilyl group.
4-(Trifluoromethyl)phenylboronic acid: Similar to the first compound but lacks the fluoro substituent.
Uniqueness
(2-Fluoro-4-(trifluoromethyl)phenyl)trimethylsilane is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of both fluoro and trifluoromethyl groups enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical syntheses.
属性
分子式 |
C10H12F4Si |
|---|---|
分子量 |
236.28 g/mol |
IUPAC 名称 |
[2-fluoro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)9-5-4-7(6-8(9)11)10(12,13)14/h4-6H,1-3H3 |
InChI 键 |
VWADWWUFLOLWHC-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=C(C=C(C=C1)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
![3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)

![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)






![N-[2-[2-[5,6-dihydroxy-2-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B13695456.png)


